3-[(Trimethylsilyl)oxy]benzaldehyde
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Overview
Description
3-[(Trimethylsilyl)oxy]benzaldehyde is an organic compound with the molecular formula C10H14O2Si. It is a derivative of benzaldehyde where a trimethylsilyl group is attached to the oxygen atom of the aldehyde group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(Trimethylsilyl)oxy]benzaldehyde can be synthesized through the reaction of benzaldehyde with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-[(Trimethylsilyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: 3-[(Trimethylsilyl)oxy]benzoic acid.
Reduction: 3-[(Trimethylsilyl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-[(Trimethylsilyl)oxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(Trimethylsilyl)oxy]benzaldehyde involves its ability to participate in various chemical reactions due to the presence of the reactive aldehyde group and the trimethylsilyl group. The trimethylsilyl group can act as a protecting group, making the compound more stable and allowing for selective reactions at the aldehyde group. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound without the trimethylsilyl group.
3-Methoxybenzaldehyde: A similar compound with a methoxy group instead of the trimethylsilyl group.
4-[(Trimethylsilyl)oxy]benzaldehyde: A positional isomer with the trimethylsilyl group at the para position
Uniqueness
3-[(Trimethylsilyl)oxy]benzaldehyde is unique due to the presence of the trimethylsilyl group, which imparts increased stability and reactivity compared to its parent compound, benzaldehyde. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
Molecular Formula |
C10H14O2Si |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
3-trimethylsilyloxybenzaldehyde |
InChI |
InChI=1S/C10H14O2Si/c1-13(2,3)12-10-6-4-5-9(7-10)8-11/h4-8H,1-3H3 |
InChI Key |
QOQAULDZYBGPKF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC(=C1)C=O |
Origin of Product |
United States |
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